molecular formula C12H14N2O2 B016662 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol CAS No. 42015-36-1

3-(3-Methylquinoxalin-2-yl)propane-1,2-diol

Cat. No. B016662
CAS RN: 42015-36-1
M. Wt: 218.25 g/mol
InChI Key: CCBIPYAGMOPMCW-UHFFFAOYSA-N
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Description

3-(3-Methylquinoxalin-2-yl)propane-1,2-diol is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of quinoxaline, a heterocyclic compound that has been found to exhibit a wide range of biological activities. The synthesis of 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol has been well-established, and its mechanism of action and biochemical effects have been extensively studied. In

Scientific Research Applications

  • Enhancement of Thermal Stability in Unsaturated Polyester Resins : 3-(9-carbazolyl)propane-1,2-diol enhances thermal stability in unsaturated polyester resins, offering improved resistance to heat and thermal stress compared to classic resins (Lubczak, 2013).

  • Synthesis of Methyl 3-Hydroxypropanoate : The synthesis of methyl 3-hydroxypropanoate using epoxy ethane shows potential for producing propane-1,3-diol with a conversion rate of up to 92% and a yield of 87.3%-91.4% (Yu-zhou & Zhen-kang, 2008).

  • Bioactive Cyclic Ketals Synthesis : 3-(Imidazol-1-yl)propane-1,2-diol and 3-(1,2,4-triazol-1-yl)propane-1,2-diol can be synthesized and converted to bioactive cyclic ketoals through various synthetic pathways (Talismanov et al., 2021).

  • Synthesis of Regioisomeric Compounds : Regioisomeric 1-(3'-methylquinoxalin-2'-yl)-3(5)-methyl-5(3)-phenylpyrazoles were synthesized using various aryl-1,3-diketones, providing insights into the synthesis of regioisomeric compounds (Aggarwal et al., 2007).

  • Crystallization and Enantiomeric Resolution : Crystallization of 3-(2,6-dimethoxyphenoxy)propane-1,2-diol leads to spontaneous resolution into (S)- and (R)-enantiomers, with moderate enantiomeric excess values (Bredikhin et al., 2017).

  • Synthesis of Quinoxalines from Biomass-derived Glycols : Gold nanoparticles supported on nanoparticulated ceria or hydrotalcite catalysts enable efficient and selective one-pot synthesis of quinoxalines from biomass-derived glycols and 1,2-dinitrobenzene derivatives, with high conversion and global yield (Climent et al., 2012).

  • Antimicrobial Activity of Derivatives : New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives show high antimicrobial activity against Gram-positive, Gram-negative bacteria, and tested fungi (Fadda et al., 2016).

  • Production of Copper-based Materials : Copper(II) coordination compounds with substituted 3-[(2-hydroxyphenyl)methylidene]amino-propane-1,2-diols show potential for efficient and environmentally friendly production of copper-based materials (Gulea et al., 2013).

  • Synthesis of Chiral Drugs : Both 3-(1-naphthyloxy)- and 3-(4-indolyloxy)-propane-1,2-diol crystallize from enantiopure feed material, forming "guaifenesin-like" crystal packing, with distinct implications for the synthesis of chiral drugs (Bredikhin et al., 2013).

properties

IUPAC Name

3-(3-methylquinoxalin-2-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-12(6-9(16)7-15)14-11-5-3-2-4-10(11)13-8/h2-5,9,15-16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBIPYAGMOPMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20525240
Record name 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylquinoxalin-2-yl)propane-1,2-diol

CAS RN

42015-36-1
Record name 3-(3-Methylquinoxalin-2-yl)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20525240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VA Mamedov, VA Mamedov - Quinoxalines: Synthesis, Reactions …, 2016 - Springer
Derivatives of pyrrolo[1,2-a]quinoxalines (Fig. 3.1) have valuable characteristics and, in particular, marked biological activity and are a subject of constant interest. In spite of this, …
Number of citations: 2 link.springer.com

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